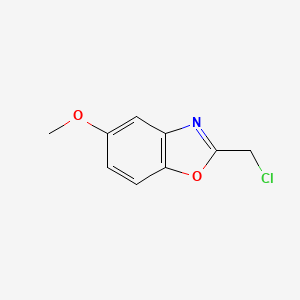

![molecular formula C8H6N6O B1328594 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1031927-02-2](/img/structure/B1328594.png)

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

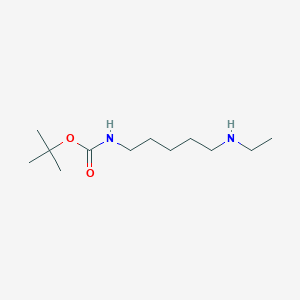

The compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic molecule that features both imidazole and oxadiazole moieties. Imidazole alkaloids are a class of compounds with a five-membered aromatic heterocyclic structure that are found in various organisms and have significant biological and pharmacological activities . The imidazo[1,2-a]pyrazin-2-yl group is a variation of the imidazole ring fused with a pyrazine ring, which could potentially contribute to the compound's bioactivity.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been explored in various studies. For instance, novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized using the active substructure splicing principle . Additionally, substituted imidazo[1,5-a]pyrazines were synthesized through regioselective metalation strategies, which could be relevant to the synthesis of the compound . Furthermore, palladium-catalyzed amidation has been used to synthesize imidazo[4,5-b]pyridines and -pyrazines, indicating the versatility of metal-catalyzed reactions in constructing imidazole-containing heterocycles .

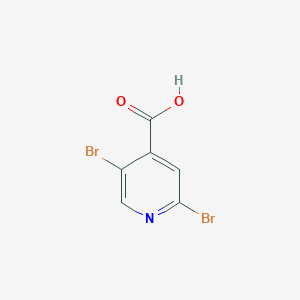

Molecular Structure Analysis

The molecular structure of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine would include an imidazo[1,2-a]pyrazine core, which is a bicyclic structure consisting of fused imidazole and pyrazine rings. This core is further substituted with a 1,2,5-oxadiazol-3-amine group. The presence of these heterocyclic systems suggests potential for diverse electronic and steric interactions, which could influence the compound's binding affinity to various biological targets .

Chemical Reactions Analysis

The chemical reactivity of imidazole-containing compounds can be quite varied. For example, imidazo[5,1-c][1,2,4]triazines have been shown to undergo ring-opening reactions with hydrazine, leading to the formation of hydrazinoimidazoles . This indicates that the imidazole ring can participate in nucleophilic substitution reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine are not detailed in the provided papers, related compounds have been shown to possess significant antibacterial activity . The presence of the imidazole ring often contributes to a compound's lipophilicity, which can affect its ability to permeate cell membranes and interact with biological targets. The oxadiazole ring is known for its electron-withdrawing nature, which could influence the compound's acidity and stability .

Applications De Recherche Scientifique

Chemical Reactions and Derivatives

4-Aminofurazan-3-carboxylic acid iminoester, a related compound, reacts with various nucleophiles, leading to the formation of derivatives including 4-(1,3-benzoxazol-2-yl)- and 1-(4,5-dihydro-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amines. These reactions have implications in developing novel chemical entities (Sergievskii et al., 2002).

Luminescent Properties in Organic Synthesis

A study on the synthesis of luminescent fused imidazole bicyclic acetic esters, which include the core structure of imidazo[1,2-a]pyrazin-2-yl, highlights its application in creating biologically active compounds with promising luminescence properties (Veltri et al., 2020).

Antifungal Activities

Research into the synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities shows the potential of derivatives of imidazo[1,2-a]pyrazin-2-yl in medicinal chemistry, specifically in developing antifungal agents (Göktaş et al., 2014).

Synthesis and Antibacterial Activity

The design and synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl) ethan-1-amine derivatives demonstrate the potential antibacterial applications of compounds based on the imidazo[1,2-a]pyrazin-2-yl structure (Prasad, 2021).

Development as a Versatile Scaffold in Drug Synthesis

A review highlighting the versatility of imidazo[1,2-a]pyrazine as a scaffold in drug development emphasizes its multifarious biological activity and potential in future drug discovery (Goel et al., 2015).

Applications in Kinase Inhibition

Imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of breast tumor kinase and protein tyrosine kinase 6, highlighting the potential of these compounds in oncology research (Zeng et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWLTQHMDOCNGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C3=NON=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650130 |

Source

|

| Record name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

CAS RN |

1031927-02-2 |

Source

|

| Record name | 4-Imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)